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Compound of Interest

Compound Name: Elvucitabine

Cat. No.: B1671191

This guide provides a comprehensive meta-analysis of clinical trial data for Elvucitabine, an
investigational nucleoside reverse transcriptase inhibitor (NRTI), and compares its performance
against established NRTIs used in the treatment of HIV-1 infection. This document is intended
for researchers, scientists, and drug development professionals, offering a detailed
examination of efficacy, safety, and experimental protocols to support further research and
development in HIV therapeutics.

Comparative Efficacy of Elvucitabine and Other
NRTIs

The following tables summarize the key efficacy and safety data from various clinical trials of
Elvucitabine and other widely used NRTIs.

Table 1: Efficacy of Elvucitabine in Treatment-Naive HIV-1 Infected Patients (Phase II)
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Elvucitabine (10 mg daily)
+ Tenofovir/lEfavirenz

Endpoint

Lamivudine (300 mg daily)
+ TenofovirlEfavirenz

Proportion of subjects with

HIV-1 RNA <50 copies/mL at 65% 78%
Week 48 (ITT)
Proportion of subjects with
HIV-1 RNA <50 copies/mL at 96% 97%
Week 48 (As-treated)
Mean change in CD4% from

+9.9% +9.1%

baseline at Week 48

ITT: Intent-to-Treat analysis; As-treated: Analysis of subjects who completed the treatment as

per protocol.

Table 2: Comparative Efficacy of Various NRTIs in HIV-1 Treatment (Data from selected trials)
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Drug

Trial/lStudy

Patient Population

Key Efficacy
Endpoint(s)

Elvucitabine

Phase Il Monotherapy
(7 days)

HIV-positive

Mean HIV viral load
decline of 0.85 log10
copies/mL.[1]

Zidovudine

ACTG 019

Mildly symptomatic
HIV

Delayed disease
progression in
patients with <500
CD4 cells/mm3.[2][3]

Abacavir

ACTG 5202

Treatment-naive

Less effective than
Tenofovir DF in
patients with high

baseline viral loads.[4]

Tenofovir DF

Study 903

Treatment-naive

Non-inferior to
Stavudine in
combination with
Lamivudine and

Efavirenz.[5]

Emtricitabine

DISCOVER Trial

HIV prevention (PrEP)

Non-inferior to
Tenofovir DF for HIV

prevention.[6]

Lamivudine

CAESAR

HIV-1/HBV co-infected

Delayed HIV-1

disease progression.

[7]

Table 3: Safety Profile of Elvucitabine and Other NRTIs (Data from selected trials)
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Drug Common Adverse Events Serious Adverse Events
Incidence, frequency, type, and )
) One death was reported in the
o severity of adverse events )
Elvucitabine o o 48-week Phase Il trial (reason
were similar to Lamivudine in a o
) not specified in the summary).
Phase I trial.
) ) Anemia, neutropenia, nausea. Severe anemia and
Zidovudine )
[2][3] neutropenia.[2][3]
Hypersensitivity reaction (with
) HLA-B*5701 allele), potential Serious and sometimes fatal
Abacavir

increased risk of

cardiovascular events.[4][8]

hypersensitivity reactions.[4]

Tenofovir DF

Renal impairment, decreases

in bone mineral density.

Acute renal impairment,

Fanconi syndrome.

Emtricitabine

Generally well-tolerated.

Lactic acidosis and severe
hepatomegaly with steatosis

(rare).

Lamivudine

Headache, nausea, malaise,

fatigue.

Pancreatitis (rare).

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the

presented data.

Elvucitabine Phase Il Trial in Treatment-Naive Patients
(NCT00350272) - Summarized Protocol

This Phase Il, randomized, blinded study compared the efficacy and safety of Elvucitabine to
Lamivudine in combination with Tenofovir DF and Efavirenz in HIV-1 infected, treatment-naive
adult participants.[9]

o Study Design: Participants were randomized to receive either Elvucitabine (10 mg once
daily) or Lamivudine (300 mg once daily), both in combination with open-label Tenofovir DF
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(300 mg once daily) and Efavirenz (600 mg once daily).[10] The initial blinded treatment
phase was 12 weeks, with an optional open-label extension.[10]

Inclusion Criteria: Treatment-naive adults with HIV-1 infection, plasma HIV-1 RNA levels
>5000 copies/mL, and CD4+ cell counts between 200 and 500 cells/mm3.[11]

Exclusion Criteria: Presence of resistance mutations to any of the study drugs.[11]

Primary Efficacy Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week
12.[9]

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology and
chemistry), and vital signs throughout the studly.

Elvucitabine in Patients with M184V Mutation
(NCT00405249) - Summarized Protocol

This study was a randomized, double-blind, viral kinetic study of Elvucitabine versus

Lamivudine in HIV-infected subjects with a documented M184V mutation.[12]

Study Design: A 14-day on-treatment, 14-day off-treatment study.[12]

Inclusion Criteria: HIV-infected, clinically stable adults with a genotypically documented
M184V variant, receiving stable antiretroviral therapy, with HIV RNA between 5,000 and
150,000 copies/mL and CD4 count >100 cells/mm3.[12]

Exclusion Criteria: Co-infection with Hepatitis B, presence of multiple other resistance
mutations, recent use of myelosuppressive therapy, pregnancy, or breastfeeding.[12]

Primary Objective: To assess the viral kinetics and safety of Elvucitabine.[12]

Visualizations

The following diagrams illustrate key concepts related to the meta-analysis and the mechanism

of action of the drugs discussed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Elvucitabine Clinical Trial Meta-analysis: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671191#meta-analysis-of-elvucitabine-clinical-trial-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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